molecular formula C10H8ClF3O3 B11955727 Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate CAS No. 456-66-6

Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate

Cat. No.: B11955727
CAS No.: 456-66-6
M. Wt: 268.61 g/mol
InChI Key: SFCNJUSRCUKGAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate can be compared with similar compounds such as:

These comparisons highlight the unique positioning of the trifluoroethoxy group in this compound, which can influence its reactivity and applications.

Properties

CAS No.

456-66-6

Molecular Formula

C10H8ClF3O3

Molecular Weight

268.61 g/mol

IUPAC Name

methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C10H8ClF3O3/c1-16-8(15)6-2-4-7(5-3-6)17-10(13,14)9(11)12/h2-5,9H,1H3

InChI Key

SFCNJUSRCUKGAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F

Origin of Product

United States

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